
5-Bromoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromoquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and an aldehyde group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-3-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromoquinoline is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 5-Bromoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), amines, palladium catalysts
Major Products:
Oxidation: 5-Bromoquinoline-3-carboxylic acid
Reduction: 5-Bromoquinoline-3-methanol
Substitution: 5-Aminoquinoline-3-carbaldehyde
科学的研究の応用
5-Bromoquinoline-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Bromoquinoline-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline ring system can also intercalate with DNA, disrupting its function and leading to potential anticancer effects .
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 6-Bromoquinoline-3-carbaldehyde
- 5-Fluoroquinoline-3-carbaldehyde
Comparison: 5-Bromoquinoline-3-carbaldehyde is unique due to the presence of the bromine atom at the 5th position, which imparts distinct reactivity compared to other halogenated quinoline derivatives. For instance, the bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine or fluorine, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H6BrNO |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
5-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-3-10-8(9)4-7(6-13)5-12-10/h1-6H |
InChIキー |
VNJFBGRGLUTLOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=N2)C=O)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




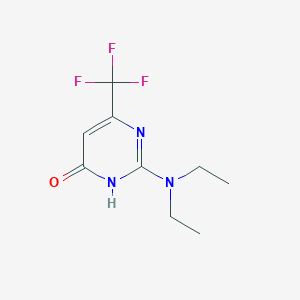
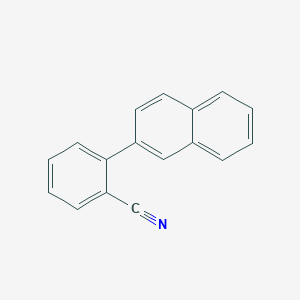
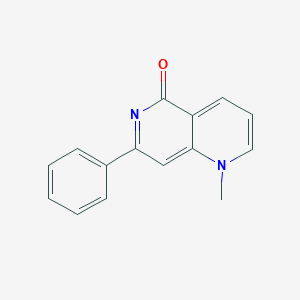



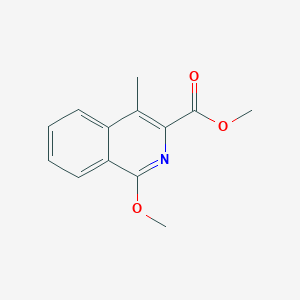

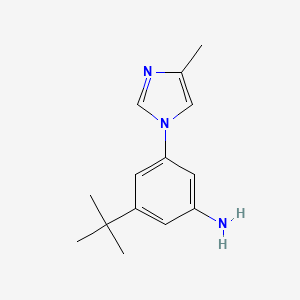


![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)
